

In-Depth Technical Guide: 4-bromo-N-(3-iodophenyl)benzamide

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Compound of Interest

Compound Name: 4-bromo-N-(3-iodophenyl)benzamide

CAS No.: 489455-70-1

Cat. No.: B398248

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Structural Nomenclature, Synthesis, and Orthogonal Cross-Coupling Applications

Executive Summary

In modern medicinal chemistry and advanced materials science, the strategic design of bifunctional building blocks is essential for the rapid assembly of complex molecular architectures. **4-bromo-N-(3-iodophenyl)benzamide** is a highly versatile, halogenated benzamide scaffold. Its primary value lies in the differential reactivity of its two distinct carbon-halogen bonds (C-I and C-Br), which enables site-selective, orthogonal transition-metal-catalyzed cross-coupling reactions[1]. This whitepaper provides a comprehensive analysis of its IUPAC nomenclature, physicochemical properties, synthetic methodologies, and field-proven protocols for sequential functionalization.

IUPAC Nomenclature and Structural Deconstruction

The systematic IUPAC name **4-bromo-N-(3-iodophenyl)benzamide** explicitly maps the molecular topology of the compound:

- **Core Scaffold (Benzamide):** The central functional group is an amide derived from benzoic acid, establishing the primary -benzamide suffix and the structural backbone.
- **Acyl Substitution (4-bromo-):** The benzoyl ring (the carbonyl-bearing phenyl ring) is substituted at the para position (carbon 4) with a bromine atom.
- **Amine Substitution (-N-(3-iodophenyl)):** The nitrogen atom of the amide is covalently bonded to a secondary phenyl ring. This aniline-derived ring is substituted at the meta position (carbon 3) with an iodine atom. The N- locant indicates that this entire substituted phenyl group is attached directly to the amide nitrogen.

Physicochemical & Thermodynamic Properties

Understanding the physical and thermodynamic parameters of **4-bromo-N-(3-iodophenyl)benzamide** is critical for optimizing reaction conditions, particularly in high-temperature cross-coupling environments.

Table 1: Quantitative Physicochemical Properties

Property	Value
IUPAC Name	4-bromo-N-(3-iodophenyl)benzamide
CAS Number	489455-70-1[2]
Molecular Formula	C ₁₃ H ₉ BrINO[2]
Molecular Weight	402.025 g/mol [3]
Density	1.9 ± 0.1 g/cm ³ [3]
Boiling Point	368.6 ± 27.0 °C at 760 mmHg[3]

| Flash Point | 176.7 ± 23.7 °C[3] |

Differential Reactivity & Orthogonal Cross-Coupling Logic

The cornerstone of this molecule's utility is the thermodynamic disparity between its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), the catalytic cycle is initiated by the oxidative addition of the aryl halide to the active Pd(0) species. This step is typically rate-determining[1].

The activation energy required for oxidative addition is directly correlated to the Bond Dissociation Energy (BDE) of the carbon-halogen bond[4]. Because the C-I bond is significantly weaker than the C-Br bond, oxidative addition occurs much faster at the iodinated position[1].

Table 2: Bond Dissociation Energies and Reactivity Profile

Halogen Bond	Bond Dissociation Energy (BDE)	Relative Reactivity in Pd-Catalysis	Typical Activation Temp
Carbon-Iodine (C-I)	~67.2 kcal/mol[4]	High (Primary Activation)	Mild (20 °C - 80 °C)

| Carbon-Bromine (C-Br) | ~82.6 kcal/mol[4] | Moderate (Secondary Activation) | High (80 °C - 110 °C) |

This thermodynamic gradient allows chemists to perform a sequential orthogonal coupling: reacting the molecule first at the 3-iodo position under mild conditions, and subsequently reacting the isolated intermediate at the 4-bromo position using harsher conditions and specialized electron-rich ligands (e.g., XPhos)[1].

Experimental Protocols

Protocol A: Synthesis of 4-bromo-N-(3-iodophenyl)benzamide

Causality & Logic: The synthesis utilizes a standard nucleophilic acyl substitution. Triethylamine (TEA) is employed as a proton scavenger to neutralize the HCl byproduct; without it, the 3-iodoaniline would protonate to form an unreactive anilinium salt, stalling the reaction.

- Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 3-iodoaniline (1.0 equiv) and Triethylamine (1.5 equiv) in anhydrous Dichloromethane (DCM).

- Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 4-bromobenzoyl chloride (1.05 equiv) dropwise over 15 minutes to control the exothermic reaction.
- Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours, monitoring completion via TLC (Hexanes/EtOAc 3:1).
- Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl, water, and brine.
- Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via recrystallization from hot ethanol to yield pure **4-bromo-N-(3-iodophenyl)benzamide**.

Protocol B: Site-Selective Suzuki-Miyaura Coupling (C-I Activation)

Causality & Logic: Using a standard Pd(PPh₃)₄ catalyst at 80 °C provides enough energy to cleave the weaker C-I bond (~67.2 kcal/mol) but is insufficient to activate the C-Br bond (~82.6 kcal/mol), ensuring perfect chemoselectivity[1][4].

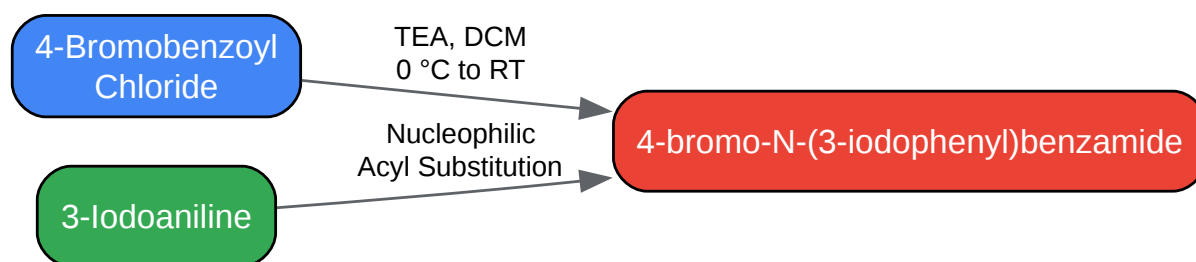
- Setup: Charge a Schlenk flask with **4-bromo-N-(3-iodophenyl)benzamide** (1.0 equiv), an arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (2-5 mol%), and K₂CO₃ (2.0 equiv)[1].
- Degassing: Evacuate and backfill the flask with Argon three times to prevent oxidative degradation of the Pd(0) catalyst.
- Reaction: Add a degassed solvent mixture of Toluene/H₂O (4:1). Heat the mixture to 80 °C and stir for 12 hours[1].
- Isolation: Cool to room temperature, dilute with EtOAc, and wash with water. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography to isolate the 4-bromo-N-(3-arylphenyl)benzamide intermediate.

Protocol C: Subsequent Buchwald-Hartwig Amination (C-Br Activation)

Causality & Logic: To activate the recalcitrant C-Br bond, a more electron-rich and sterically bulky ligand (XPhos) is required to facilitate oxidative addition and subsequent reductive elimination. Higher temperatures (110 °C) provide the necessary thermodynamic driving force[1].

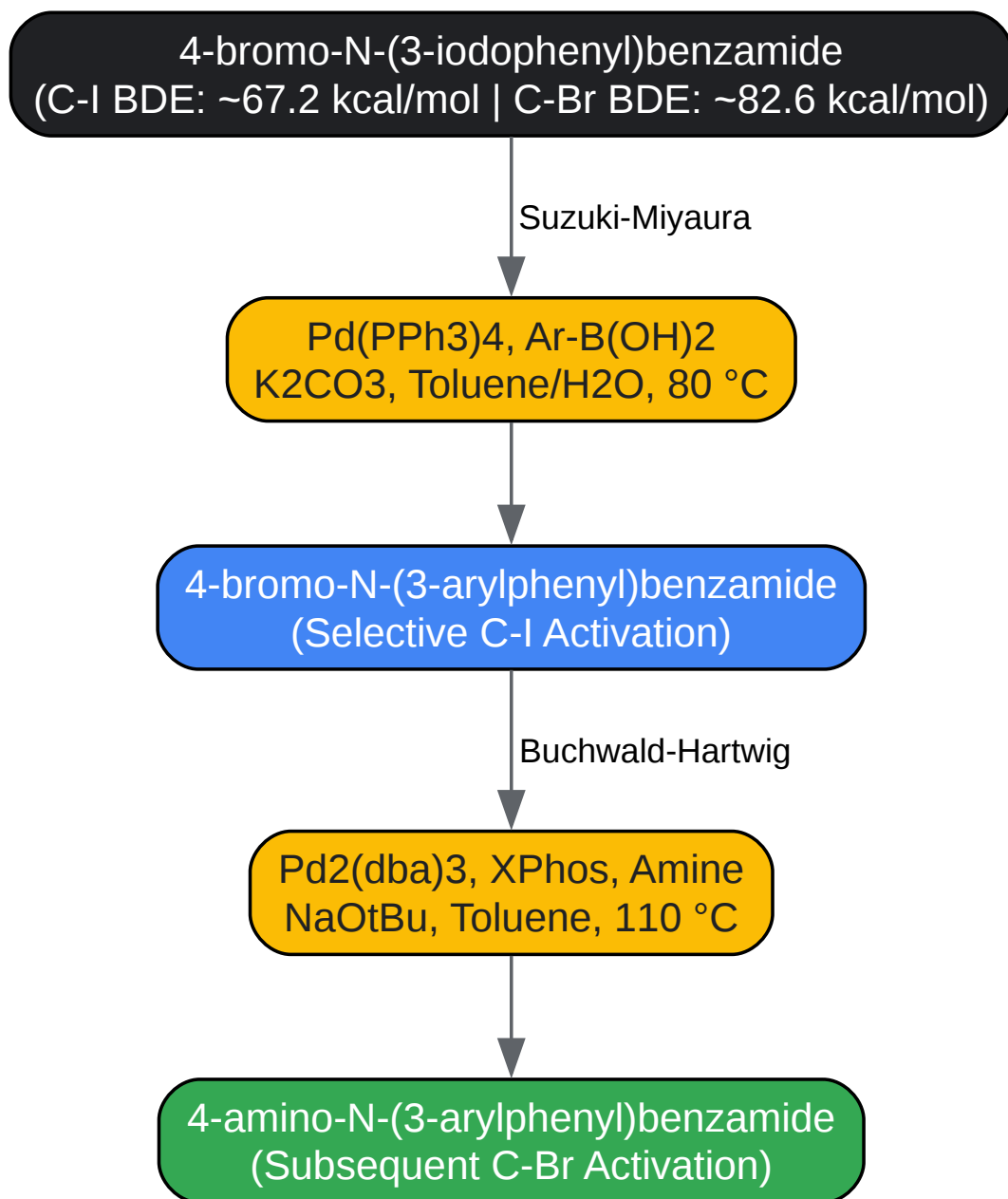
- Setup: In a glovebox, combine the intermediate from Protocol B (1.0 equiv), a secondary amine (1.2 equiv), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv) in a reaction vial[1].
- Reaction: Add anhydrous, degassed toluene. Seal the vial, remove it from the glovebox, and heat to 110 °C for 16 hours[1].
- Isolation: Cool the mixture, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate. Purify via column chromatography to yield the final difunctionalized product.

Mechanistic Pathway Visualizations



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Synthetic workflow for **4-bromo-N-(3-iodophenyl)benzamide** via nucleophilic acyl substitution.



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Orthogonal cross-coupling logic exploiting differential C-I and C-Br bond dissociation energies.

References

- 489455-70-1_4-Bromo-N-(3-iodophenyl)benzamide Physical Properties Source: ChemSrc
URL:[[Link](#)]

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